molecular formula C18H12N4OS2 B4648721 N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)naphthalene-2-carboxamide

N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)naphthalene-2-carboxamide

Cat. No.: B4648721
M. Wt: 364.4 g/mol
InChI Key: FMBQYZYBAZGZHU-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)naphthalene-2-carboxamide is a complex organic compound that features a benzothiadiazole moiety fused with a naphthalene ring

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4OS2/c23-17(13-9-8-11-4-1-2-5-12(11)10-13)20-18(24)19-14-6-3-7-15-16(14)22-25-21-15/h1-10H,(H2,19,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBQYZYBAZGZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=S)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)naphthalene-2-carboxamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with naphthalene-2-carboxylic acid derivatives under specific conditions. One common method includes the use of thionyl chloride in pyridine to prepare the benzothiadiazole component . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)naphthalene-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)naphthalene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)naphthalene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its luminescent properties are due to the electronic transitions within the benzothiadiazole and naphthalene rings. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole: A simpler compound with similar structural features but lacking the naphthalene moiety.

    Naphthalene-2-carboxamide: Another related compound that lacks the benzothiadiazole component.

Uniqueness

N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)naphthalene-2-carboxamide is unique due to the combination of benzothiadiazole and naphthalene rings, which confer distinct electronic and luminescent properties. This makes it particularly valuable in applications requiring specific optical and electronic characteristics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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